Sonidegib vs. Vismodegib: Quantified Superiority in Real-World Objective Response Rates for Advanced BCC
In a real-world prospective comparative study of 66 patients with advanced basal cell carcinoma (BCC), the overall response rate (ORR) for Sonidegib was 89%, significantly higher than the 65% ORR observed for Vismodegib in the same study population [1]. The complete response (CR) rate for Sonidegib was 37%, compared to 28% for Vismodegib [1]. This prospective, long-term study provides a direct head-to-head evaluation of their clinical performance.
| Evidence Dimension | Objective Response Rate (ORR) |
|---|---|
| Target Compound Data | 89% ORR (37% CR) |
| Comparator Or Baseline | Vismodegib: 65% ORR (28% CR) |
| Quantified Difference | Sonidegib demonstrates a +24% absolute difference in ORR and a +9% absolute difference in CR. |
| Conditions | Prospective, monocentric, descriptive study in patients with clinicopathologically confirmed advanced BCC (n=66 evaluable patients); Sonidegib n=19, Vismodegib n=40. |
Why This Matters
A 24% absolute improvement in tumor response rate represents a clinically meaningful advantage, directly informing the selection of Sonidegib for maximizing therapeutic efficacy in advanced BCC.
- [1] Venturi F, et al. Management of advanced basal cell carcinoma with hedgehog inhibitors: a real-world prospective comparative study. Clin Exp Dermatol. 2025 Dec 23;51(1):60-67. View Source
